3-{[3-(Trifluoromethyl)phenyl]amino}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)anilino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-3-1-4-10(7-9)17-11-5-2-6-12(18)8-11/h1-8,17-18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSKEWXMMJNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of 3 3 Trifluoromethyl Phenyl Amino Phenol
Approaches for Constructing the Diarylamine Framework
The core structure of 3-{[3-(trifluoromethyl)phenyl]amino}phenol is the diarylamine bond connecting a phenolic ring and a trifluoromethyl-substituted phenyl ring. The formation of this C-N bond is the key synthetic challenge, typically addressed through transition metal-catalyzed cross-coupling reactions.
Modern synthetic organic chemistry offers powerful tools for the construction of C-N bonds, with palladium- and copper-catalyzed reactions being the most prominent. These methods allow for the coupling of aminophenols with aryl halides or related electrophiles.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, this can be achieved by reacting 3-aminophenol (B1664112) with an aryl halide such as 1-bromo-3-(trifluoromethyl)benzene. The reaction is facilitated by a palladium catalyst, often in the form of a pre-catalyst, and a phosphine ligand which is crucial for the efficiency of the catalytic cycle. nih.gov Bases such as sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine and facilitate the reaction. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands like BrettPhos often providing high yields and selectivity for N-arylation over O-arylation in aminophenol substrates. nih.gov
The Ullmann condensation (or Ullmann-type reaction) is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically requires harsher conditions than its palladium-catalyzed counterpart, including higher temperatures and polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The traditional Ullmann reaction uses stoichiometric amounts of copper powder, but modern variations employ catalytic amounts of soluble copper(I) salts, such as CuI, often in the presence of a ligand like an amino acid or a diamine to improve solubility and catalytic activity. organic-chemistry.orgresearchgate.net The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for forming C-N bonds and represents an alternative to the Buchwald-Hartwig amination. wikipedia.org
| Reaction | Catalyst System | Typical Substrates | Typical Conditions | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., based on BrettPhos) + Phosphine Ligand | 3-Aminophenol + 1-bromo-3-(trifluoromethyl)benzene | Base (e.g., NaOt-Bu), Solvent (e.g., 1,4-dioxane), 90-110 °C | nih.gov |
| Ullmann Condensation / Goldberg Reaction | Copper(I) salt (e.g., CuI) + Ligand (e.g., picolinic acid, diamine) | 3-Aminophenol + 1-iodo-3-(trifluoromethyl)benzene | Base (e.g., K3PO4, Cs2CO3), High-boiling solvent (e.g., DMSO, DMF), >110 °C | wikipedia.orgorganic-chemistry.org |
The synthesis of the target diarylamine can be viewed through two main coupling strategies, each defined by the catalytic metal used. Both palladium- and copper-based systems have been developed to achieve chemoselective N-arylation of aminophenols, which possess two potential nucleophilic sites: the amino group and the hydroxyl group. nih.gov
Palladium-Catalyzed Coupling: Catalyst systems based on palladium and specialized biarylmonophosphine ligands have demonstrated high efficiency and selectivity for C-N bond formation. For instance, the use of a BrettPhos-based precatalyst allows for the clean N-arylation of 3-aminophenol with various aryl bromides and chlorides at low catalyst loadings and with short reaction times. nih.gov The high selectivity for the amino group is a key advantage, preventing the formation of undesired O-arylated byproducts.
Copper-Catalyzed Coupling: Copper-catalyzed methods provide an alternative and complementary approach. While sometimes requiring more forcing conditions, these systems can also be tuned for selective N-arylation. nih.gov The choice of ligand is critical in controlling the reaction's outcome. The Goldberg reaction, a copper-catalyzed N-arylation of anilines with aryl halides, serves as a foundational method in this category. wikipedia.org Innovations in ligand design, such as the use of N,N-dimethyl glycine, have allowed Ullmann-type couplings to proceed under milder conditions. organic-chemistry.org
Selective Introduction and Modification of the Trifluoromethyl Group in Phenolic Systems
The trifluoromethyl (-CF3) group is a crucial pharmacophore that can significantly alter the physicochemical properties of a molecule. Its introduction is most strategically accomplished by using a starting material that already contains the group, rather than by direct trifluoromethylation of a complex scaffold.
The most common and practical approach for synthesizing this compound is to use a commercially available, pre-functionalized building block. Key precursors include:
3-(Trifluoromethyl)aniline: This amine can be coupled with a 3-halophenol.
1-Halo-3-(trifluoromethyl)benzene (e.g., bromo or iodo derivative): This aryl halide is a common coupling partner for 3-aminophenol in N-arylation reactions. google.com
The synthesis of these trifluoromethyl-substituted precursors is well-established. For example, trifluoromethylphenols, which are related starting materials, can be prepared by reacting a trifluoromethyl halobenzene with a benzylate, followed by hydrogenolysis. google.com The trifluoromethyl group is typically introduced onto the benzene ring at an early stage of the synthesis of the precursor itself. Direct substitution of benzene derivatives is possible, but the trifluoromethyl group acts as a meta-directing group for electrophilic aromatic substitution, which dictates the regiochemical outcome of subsequent reactions. google.com
Targeted Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies
To investigate structure-activity relationships, the parent compound can be systematically modified at its reactive sites. The secondary amine and the activated phenolic ring provide opportunities for derivatization to produce analogs such as Schiff bases and Mannich bases.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.orgredalyc.org While the parent compound this compound is a secondary amine, related Schiff base analogs are readily synthesized to probe SAR.
A common strategy involves the condensation of 3-(trifluoromethyl)aniline with various substituted salicylaldehydes (2-hydroxybenzaldehydes). nih.govacs.org The reaction is typically carried out by refluxing equimolar amounts of the amine and aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. redalyc.orgnih.gov The resulting imine product often precipitates from the solution upon cooling. nih.gov This approach allows for wide structural diversity by varying the substituents on the aldehyde component.
| Amine Precursor | Aldehyde Precursor | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-(Trifluoromethyl)aniline | 2-Hydroxy-3-ethoxybenzaldehyde | Ethanol, reflux, 2-3 h | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | nih.gov |
| 3-(Trifluoromethyl)aniline | 2-Hydroxy-3-methoxybenzaldehyde | Ethanol, reflux | (E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | acs.org |
| Various fluorinated anilines | 3-Hydroxybenzaldehyde | Acid-catalyzed condensation | Fluorine-containing imines | nih.gov |
The Mannich reaction is a three-component condensation that forms a C-C bond via the aminoalkylation of an acidic proton located on a carbon atom. nih.govscitepress.org The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a substrate with an active hydrogen. Phenols are excellent substrates for the Mannich reaction, as the aromatic ring is activated by the hydroxyl group, making the ortho positions susceptible to electrophilic substitution. researchgate.net
In the case of this compound, the phenolic ring can act as the active hydrogen component. Reaction with formaldehyde and a secondary amine (such as dimethylamine or piperidine) would introduce an aminomethyl substituent onto the ring, typically at the position ortho to the hydroxyl group. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the secondary amine, which then attacks the electron-rich phenol (B47542) ring. scitepress.org This derivatization provides β-amino-carbonyl compounds, known as Mannich bases, which are valuable for further synthetic transformations and biological screening. bepls.comresearchgate.net
Formation of Urea and Amide Conjugates
The secondary amine of this compound is a key functional group for derivatization, readily participating in reactions to form urea and amide linkages. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activities.
Urea Formation
The most direct method for synthesizing urea derivatives from this compound involves its reaction with an isocyanate. This reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the isocyanate, yielding an N,N,N'-trisubstituted urea. This approach is highly efficient and is a cornerstone in the synthesis of many pharmacologically relevant molecules, such as analogs of the kinase inhibitor Sorafenib (B1663141). asianpubs.org The reaction is typically carried out in an inert solvent like acetone or dichloromethane at room temperature. asianpubs.orggoogle.com
Alternative, safer methods that avoid the direct handling of potentially hazardous isocyanates have also been developed. These often involve the use of phosgene equivalents:
N,N'-Carbonyldiimidazole (CDI): CDI is a solid, commercially available reagent that reacts with the amine to form an activated carbamoyl-imidazole intermediate, which then reacts with another amine to form the urea. nih.gov This method is considered safer than using phosgene gas. nih.gov
Triphosgene: A solid, stable equivalent of phosgene, triphosgene can be used to generate the corresponding isocyanate in situ from a primary amine, which can then react with this compound. asianpubs.org
Other Reagents: Eco-friendly approaches utilizing reagents like S,S-dimethyl dithiocarbonate or 3-substituted dioxazolones as isocyanate surrogates offer milder reaction conditions and reduced toxicity. nih.govresearchgate.net
Table 1: Synthetic Methods for Urea Conjugate Formation
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Isocyanate Coupling | R-N=C=O | Inert solvent (e.g., acetone, DCM), room temperature | High efficiency, direct, widely applicable asianpubs.org |
| Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI), Triphosgene | Stepwise or one-pot synthesis, often requires a base | Safer alternatives to phosgene gas asianpubs.orgnih.gov |
| Eco-Friendly Methods | S,S-dimethyl dithiocarbonate, 3-Substituted dioxazolones | Mild heating, often in the presence of a base | Reduced toxicity, environmentally benign nih.govresearchgate.net |
Amide Formation
Amide bond formation is another prevalent derivatization strategy. This is typically achieved by reacting the secondary amine of this compound with a carboxylic acid or its activated derivative.
Common methods include:
Acyl Halides: The most reactive carboxylic acid derivatives, acyl chlorides or bromides, react readily with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the hydrogen halide byproduct.
Carboxylic Acid Coupling: Direct coupling with a carboxylic acid requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. A vast array of coupling reagents is available, such as carbodiimides (e.g., DCC, EDC) and phosphonium- or uronium-based reagents (e.g., BOP, HBTU).
Alternative Catalysts: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines under relatively mild conditions. nih.gov Green chemistry approaches also utilize boric acid in solvent-free conditions for amide synthesis. researchgate.net
These reactions provide a robust platform for linking the core structure to a wide variety of acyl groups, enabling extensive structural diversification. sphinxsai.com
Incorporation into Heterocyclic Systems
The bifunctional nature of this compound makes it a valuable precursor for constructing more complex heterocyclic frameworks, which are prevalent in pharmaceuticals and materials science.
Coumarin Synthesis: The phenolic hydroxyl group can participate in electrophilic substitution reactions, making it an ideal substrate for the Pechmann condensation to form coumarins. researchgate.net This reaction involves the acid-catalyzed condensation of the phenol with a β-ketoester, such as ethyl acetoacetate. researchgate.net The substitution pattern on the phenol ring directs the regioselectivity of the initial transesterification and subsequent intramolecular cyclization.
Quinoline Synthesis: The secondary amine can act as the aniline component in classic quinoline syntheses. For instance, in a Doebner-von Miller reaction, an aniline derivative reacts with α,β-unsaturated aldehydes or ketones under acidic conditions to form the quinoline ring system. Similarly, the Skraup synthesis utilizes glycerol, an oxidizing agent, and sulfuric acid. These methods allow for the fusion of a new pyridine ring onto the existing benzene ring of the aminophenol moiety. Multicomponent reactions involving an aromatic amine, an aldehyde, and an active methylene compound also provide an efficient route to highly substituted quinoline derivatives. chemijournal.com
Pyrimidine Synthesis: The amino group can be used as a nucleophile to build a pyrimidine ring or to attach the entire scaffold to a pre-existing pyrimidine core. For example, 3-aminophenol can be reacted with a substituted pyrimidine containing a good leaving group (e.g., a halogen) in a nucleophilic aromatic substitution reaction to yield a pyrimidine ether derivative. frontiersin.org
Pyrazole (B372694) Synthesis: While not a direct precursor, the this compound scaffold can be chemically modified for incorporation into pyrazole rings. For instance, the amine could be diazotized and converted into a hydrazine. The resulting hydrazine derivative could then undergo a classical pyrazole synthesis by condensation with a 1,3-dicarbonyl compound. nih.gov Alternatively, synthetic strategies often involve the reaction of a trifluoromethyl-substituted acetophenone with a hydrazine to form a hydrazone, which is then cyclized to the pyrazole. mdpi.comnih.gov
Table 2: Strategies for Incorporation into Heterocyclic Systems
| Heterocycle | Reactive Group Used | Key Reaction Type | Description |
|---|---|---|---|
| Coumarin | Phenolic -OH | Pechmann Condensation | Acid-catalyzed reaction of the phenol with a β-ketoester to form the benzopyrone core researchgate.netchemmethod.com |
| Quinoline | Amine -NH- | Doebner-von Miller / Skraup Synthesis | Acid-catalyzed cyclization with α,β-unsaturated carbonyls or glycerol to form the quinoline ring nih.gov |
| Pyrimidine | Amine -NH- | Nucleophilic Aromatic Substitution | The amine acts as a nucleophile, displacing a leaving group on an activated pyrimidine ring frontiersin.org |
| Pyrazole | Amine -NH- (modified) | Condensation | The amine is first converted to a hydrazine, which then reacts with a 1,3-dicarbonyl compound to form the pyrazole ring nih.govresearchgate.net |
Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Products
Rigorous purification and unambiguous characterization are critical to ensure the identity and purity of synthesized compounds. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification Techniques
Column Chromatography: This is the most common method for purifying synthetic intermediates and final products in a research setting. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents). sphinxsai.com Fractions are collected and analyzed to isolate the desired product.
Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure solid is prepared at high temperature and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. mdpi.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, preparative HPLC is used. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material.
Characterization Techniques
Once purified, the structure and identity of the compounds are confirmed using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. sphinxsai.com
¹³C NMR: Determines the number and types of carbon atoms (e.g., sp³, sp², sp, C=O). frontiersin.org
¹⁹F NMR: This is particularly crucial for fluorine-containing compounds like this compound and its derivatives. It confirms the presence of the trifluoromethyl group and can provide information about its electronic environment. beilstein-archives.org
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. frontiersin.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. sphinxsai.com For the derivatives discussed, characteristic absorption bands would include N-H and O-H stretches, C=O stretches for ureas, amides, and coumarins, and C-F stretches for the trifluoromethyl group.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample, which is then compared to the theoretical values calculated from the proposed molecular formula. mdpi.com
X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. frontiersin.org
Table 3: Analytical Techniques for Characterization
| Technique | Information Obtained | Application to Derivatives |
|---|---|---|
| ¹H, ¹³C NMR | Carbon-hydrogen framework, connectivity | Confirms overall molecular structure and successful modification sphinxsai.comfrontiersin.org |
| ¹⁹F NMR | Presence and environment of fluorine atoms | Essential for confirming the integrity of the CF₃ group beilstein-archives.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Confirms the mass of the final product and its chemical formula frontiersin.org |
| Infrared (IR) Spectroscopy | Presence of functional groups | Identifies key bonds like C=O (amide/urea), N-H, O-H, and C-F sphinxsai.com |
| X-ray Crystallography | 3D molecular structure and conformation | Provides unambiguous structural proof for crystalline solids frontiersin.org |
Chemical Reactivity and Mechanistic Transformations of 3 3 Trifluoromethyl Phenyl Amino Phenol
Nucleophilic Reactivity of the Secondary Amine Functionality towards Electrophilic Species
The secondary amine in 3-{[3-(Trifluoromethyl)phenyl]amino}phenol serves as a key nucleophilic center. The lone pair of electrons on the nitrogen atom is available to attack electrophilic species, participating in a variety of bond-forming reactions. However, the nucleophilicity of this amine is modulated by the electronic effects of the two attached aromatic rings.
Common reactions involving the secondary amine functionality include:
Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents to form tertiary amines.
Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) to yield the corresponding amides. This is a common strategy for protecting the amine or modifying the molecule's properties.
Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form triarylamines.
The specific outcome and rate of these reactions depend on the nature of the electrophile and the reaction conditions employed.
Electrophilic Aromatic Substitution Patterns and Regioselectivity on Substituted Phenyl Rings
Electrophilic aromatic substitution (EAS) on the two phenyl rings of this compound is highly regioselective, guided by the directing effects of the existing substituents. makingmolecules.comresearchgate.net The two aromatic rings exhibit markedly different reactivities.
Ring A (Phenolic Ring): This ring is activated towards EAS due to the powerful electron-donating and ortho, para-directing effects of both the hydroxyl (-OH) group and the secondary amino (-NH-) group. libretexts.orgucalgary.ca The hydroxyl group is one of the strongest activating groups, making this ring highly susceptible to electrophilic attack. libretexts.org Substitution will be strongly favored at the positions ortho and para to the hydroxyl group. The amino bridge further reinforces this activation. Given that the para position is occupied by the amino linkage, electrophilic attack is predicted to occur predominantly at the positions ortho to the hydroxyl group (C2 and C6) and ortho to the amino group (C4). Steric hindrance may influence the ratio of the resulting isomers.
The significant difference in reactivity means that electrophilic substitution will almost exclusively occur on the more electron-rich phenolic ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Primary Site of Substitution | Expected Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | Phenolic Ring | 2-Nitro-5-{[3-(trifluoromethyl)phenyl]amino}phenol and 4-Nitro-5-{[3-(trifluoromethyl)phenyl]amino}phenol |
| Halogenation | Br⁺, Cl⁺ | Phenolic Ring | 2-Bromo-5-{[3-(trifluoromethyl)phenyl]amino}phenol and 4-Bromo-5-{[3-(trifluoromethyl)phenyl]amino}phenol |
| Sulfonation | SO₃ | Phenolic Ring | 2-Hydroxy-4-{[3-(trifluoromethyl)phenyl]amino}benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | Phenolic Ring | 1-(2-Hydroxy-4-{[3-(trifluoromethyl)phenyl]amino}phenyl)ethan-1-one (if acetyl chloride is used) |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. makingmolecules.comlibretexts.orgucalgary.ca
Oxidation Pathways of the Phenolic Hydroxyl Group and Quinone Formation
The phenolic hydroxyl group is susceptible to oxidation, a common metabolic pathway for phenols. researchgate.net Enzymatic or chemical oxidation of the phenol (B47542) moiety in this compound can lead to the formation of highly reactive electrophilic intermediates, such as ortho-quinones or quinone imines. researchgate.netnih.gov
The oxidation process, often catalyzed by enzymes like tyrosinase or other phenoloxidases, converts the phenol into a catechol, which is then further oxidized to an ortho-quinone. nih.govmdpi.com Alternatively, the aminophenol structure can be directly oxidized to a quinone imine. researchgate.net These quinone species are potent electrophiles due to their conjugated dicarbonyl system.
Key aspects of this pathway include:
Formation of Reactive Intermediates: The generated o-quinones are highly reactive and can participate in various subsequent reactions. nih.gov
Nucleophilic Attack: These electrophilic quinones are prone to Michael-type addition reactions with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. nih.gov
Tautomerism: The initially formed quinones can sometimes tautomerize to even more reactive quinone methides, which readily react with any available nucleophiles, including water. mdpi.comresearchgate.net
The formation of these reactive quinone species is a critical aspect of the molecule's potential biological activity and toxicity, as they can covalently modify biomacromolecules like proteins and DNA. nih.gov
Investigation of Acid-Base Properties and Proton Transfer Mechanisms
This compound is an amphoteric molecule, possessing both acidic and basic functional groups.
Acidity: The phenolic hydroxyl group is weakly acidic. Its pKa value is influenced by the substituents on the ring. By analogy to 3-aminophenol (B1664112), which has a phenolic pKa of approximately 9.82, the acidity of this compound is expected to be in a similar range. wikipedia.org
Basicity: The secondary amine possesses a lone pair of electrons and is weakly basic. Its basicity is reduced by the delocalization of the lone pair into both aromatic rings and the electron-withdrawing effect of the trifluoromethyl group. The pKa of the conjugate acid of 3-aminophenol's amino group is around 4.37. wikipedia.org The secondary amine in the title compound is likely to be a weaker base than a simple alkylamine.
Proton transfer is a fundamental process governing the acid-base behavior of the molecule. youtube.com In aqueous solution, proton transfer typically involves water molecules acting as a "proton shuttle". masterorganicchemistry.com For example, the deprotonation of the phenolic hydroxyl group involves a water molecule acting as a base, and the protonation of the amine involves a water molecule acting as an acid. masterorganicchemistry.comnih.gov Intramolecular proton transfer from the phenolic -OH to the amino -NH is also possible, though less likely without a suitable catalyst or specific solvent environment, as it would require passing through a strained transition state. masterorganicchemistry.com The mechanism often involves a concerted, asynchronous transfer where a bridging solvent molecule facilitates the movement of the proton. nih.gov
Exploration of Catalytic and Metal-Mediated Transformations Involving Trifluoromethylated Phenols
The trifluoromethyl group is a crucial pharmacophore, and methods to introduce it or functionalize molecules containing it are of great interest. bohrium.comresearchgate.net The structure of this compound is amenable to various transition metal-mediated transformations. rsc.org
Recent advances have focused on the trifluoromethylation of phenols and the functionalization of aryl C-O and C-H bonds, which are relevant to the potential reactivity of this compound. researchgate.netresearchgate.net
Nickel-Mediated C-O Bond Activation: Phenol derivatives can be converted into valuable trifluoromethylarenes through nickel-mediated cross-coupling reactions. researchgate.net This strategy involves the activation of the relatively inert aryl C-O bond. For the subject molecule, this could theoretically be applied to transform the phenolic hydroxyl group into another functional group. researchgate.net
Copper-Catalyzed C-H Trifluoromethylation: Copper-catalyzed reactions using reagents like the Togni reagent can achieve direct trifluoromethylation of C-H bonds in phenol derivatives. researchgate.net The phenolic hydroxyl group plays a critical directing role in these transformations, often leading to site-selective functionalization at positions ortho or para to the hydroxyl group. researchgate.net
Silver-Catalyzed O-Trifluoromethylation: Methods have been developed for the O-trifluoromethylation of phenols using silver catalysts in combination with fluorinating agents like Selectfluor. cas.cn This two-step process can convert the phenolic -OH group into an -OCF₃ group. cas.cn
Photocatalytic Trifluoromethylation: Visible-light-promoted methods using CF₃I as the trifluoromethyl source have been developed for the multiple trifluoromethylation of phenol derivatives. chemistryviews.org
Table 2: Examples of Metal-Mediated Transformations Relevant to Trifluoromethylated Phenols
| Reaction Type | Metal Catalyst | Reagents | Key Transformation | Reference |
|---|---|---|---|---|
| C-O Trifluoromethylation | Nickel | TMSCF₃, PMe₃, CCl₃CN | Ar-OH → Ar-CF₃ | researchgate.net |
| C-H Trifluoromethylation | Copper | Togni Reagent | Ar-H → Ar-CF₃ | researchgate.net |
| O-Trifluoromethylation | Silver | NaBrCF₂CO₂Na, Selectfluor | Ar-OH → Ar-OCF₃ | cas.cn |
| Multiple C-H Trifluoromethylation | None / Photocatalyst | CF₃I, Cs₂CO₃, LED light | Ar-H → Ar-CF₃ | chemistryviews.org |
These catalytic methods highlight the potential for further synthetic modification of this compound to generate novel derivatives with potentially enhanced biological or material properties.
Advanced Spectroscopic Characterization and Computational Studies
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Thermodynamic Parameter Computations for Chemical Reactions
The thermodynamic properties of a compound, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding its stability and the feasibility of its chemical reactions. These parameters can be computationally predicted using DFT calculations, which model the molecule's electronic structure and vibrational frequencies.
Computational studies on related aminophenol and trifluoromethyl derivatives have established a reliable framework for these calculations. For instance, research on aminophenol derivatives demonstrates that thermodynamic parameters are influenced by temperature; enthalpy, entropy, and heat capacity tend to increase with rising temperature, while Gibbs free energy decreases, indicating a greater potential for spontaneous reactions at higher temperatures. These calculations are crucial for predicting the compound's behavior in different chemical environments and for designing synthesis and reaction pathways.
| Thermodynamic Parameter | Hypothetical Calculated Value (at 298.15 K) | Unit |
| Enthalpy of Formation (ΔHf) | Data not available in searched sources | kcal/mol |
| Standard Entropy (S°) | Data not available in searched sources | cal/mol·K |
| Gibbs Free Energy of Formation (ΔGf) | Data not available in searched sources | kcal/mol |
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in technologies like optical data storage, image processing, and optical switching. Organic molecules, in particular, can exhibit large NLO responses due to the delocalization of π-electrons. Computational methods, especially DFT, are widely used to predict the NLO properties of new molecules.
The key NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's NLO activity. Computational studies on various organic molecules containing electron-donating and electron-withdrawing groups, similar to the structure of 3-{[3-(Trifluoromethyl)phenyl]amino}phenol , have shown that such substitutions can significantly enhance NLO properties. The trifluoromethyl group acts as an electron-withdrawing group, which can increase the molecular hyperpolarizability.
While dedicated computational studies on the NLO properties of This compound are not found in the surveyed literature, calculations can be performed using established DFT methods like B3LYP or CAM-B3LYP. The results would provide insight into its potential as an NLO material. A large hyperpolarizability value, often compared to that of a standard NLO material like urea, would suggest promising applications.
The following table presents the type of NLO property data that would be obtained from a computational analysis.
| Nonlinear Optical Property | Hypothetical Calculated Value | Unit |
| Dipole Moment (μ) | Data not available in searched sources | Debye |
| Mean Polarizability (<α>) | Data not available in searched sources | a.u. |
| First-Order Hyperpolarizability (βtot) | Data not available in searched sources | 10-30 esu |
In Vitro Biological Activity and Molecular Mechanistic Investigations
Evaluation of General Pharmacological Properties Based on Structural Analogy
The inherent structural characteristics of 3-{[3-(Trifluoromethyl)phenyl]amino}phenol suggest potential for a variety of biological activities, which have been explored through the synthesis and testing of its analogues.
Assessment of Antioxidant Activity via Free Radical Scavenging Assays
The antioxidant potential of compounds is frequently attributed to structural motifs capable of donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The phenolic hydroxyl (-OH) group is a well-established pharmacophore for antioxidant activity. semanticscholar.orgtorvergata.it Phenolic compounds can act as potent free radical scavengers, a property that is central to mitigating oxidative stress, a condition linked to numerous diseases including cancer and cardiovascular disorders. semanticscholar.org
Studies on derivatives of the core structure, such as N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, have confirmed this potential. nih.gov The antioxidant capacity of these compounds was evaluated using assays for DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl (OH), and superoxide (B77818) (SOR) radical scavenging. nih.gov Certain derivatives demonstrated significant OH radical scavenging activity, while others were notable for their DPPH radical scavenging ability, with performance comparable to standards like ascorbic acid and α-tocopherol. nih.gov Theoretical studies on polyphenols further support that the phenolic hydroxyl group is a primary site for antioxidant action. nih.govresearchgate.net The presence of this group in the this compound structure is a strong indicator of its potential utility as an antioxidant scaffold.
Investigations into Anticancer Properties in Established Cancer Cell Lines (e.g., HepG2, PC3, K562, Hela, A549, HCT-116)
The trifluoromethylphenylamino moiety is a component of various compounds investigated for their anticancer effects. A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues, which are derivatives of the anti-cancer drug flutamide, were synthesized and tested against several human cancer cell lines. nih.gov
These compounds showed varied inhibitory effects on the viability of liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60) cancer cells. nih.gov Notably, some derivatives exhibited higher inhibitory activity against the HL 60 cell line than the standard chemotherapeutic agent, methotrexate. nih.gov In other research, chromone (B188151) derivatives have been tested against a panel of cancer cell lines including HepG2, HCT-116, and K562, with some showing potent antiproliferative activity. nih.gov For example, one such derivative was particularly effective against K562 cells, with an IC₅₀ value of 1.61 µM. nih.gov Furthermore, studies combining seed extracts from Coix lacryma-jobi with the kinase inhibitor sorafenib (B1663141) have shown enhanced apoptotic effects in HCT116 and HepG2 cells. nih.gov
Table 1: Anticancer Activity of Selected Derivative Compounds
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide (B147143) derivative | HL 60 | More potent than methotrexate | nih.gov |
| Chromone derivative (15a) | K562 | 1.61 | nih.gov |
| Chromone derivative (15a) | HepG2 | 4.86-7.91 | nih.gov |
| Chromone derivative (12d) | K562 | 1.61–4.94 | nih.gov |
| Coix lacryma-jobi seed extract + Sorafenib | HCT116 & HepG2 | Enhanced apoptosis | nih.gov |
Determination of Antimicrobial Efficacy Against Bacterial and Fungal Strains
The structural framework of this compound is also found in molecules with significant antimicrobial properties. A series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were designed and synthesized to act as antimicrobial agents. nih.gov These compounds were particularly effective against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov
Several of these pyrazole derivatives exhibited potent growth inhibition, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 to 3.12 μg/mL against various bacterial strains. nih.gov In addition to inhibiting planktonic growth, these compounds were also effective at eradicating preformed bacterial biofilms. nih.gov Other studies on 3-aminophenol (B1664112) derivatives have also reported good antimicrobial activity against various tested microbial strains. researchgate.net The antimicrobial action of phenolic compounds is a broad area of research, with studies showing their effectiveness against bacteria like S. epidermidis and P. aeruginosa. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise against multidrug-resistant bacterial and fungal pathogens. mdpi.com
Table 2: Antimicrobial Activity of Selected Derivative Compounds
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (25) | S. aureus (MRSA) | 0.78 | nih.gov |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (25) | S. epidermidis | 1.56 | nih.gov |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (25) | E. faecium | 0.78 | nih.gov |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (13) | MRSA strain | 3.12 | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (30) | S. aureus | 16 | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (30) | E. faecalis | 16 | mdpi.com |
Studies on Molecular Interactions and Binding Mechanisms
Understanding how these compounds interact with biological macromolecules at a molecular level is crucial for elucidating their mechanisms of action.
DNA Binding and Cleavage Studies
The ability of small molecules to bind and cleave DNA is a hallmark of many anticancer and antimicrobial agents. While direct studies on this compound are not prevalent, research on structurally related metal complexes provides insight into this mechanism. For instance, copper(II) and palladium(II) complexes containing ligands with planar aromatic systems, which are structurally analogous to the phenyl rings in the target compound, have been shown to interact with DNA. nih.govnih.gov
These interactions are typically studied using techniques such as electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. nih.govnih.gov The binding often occurs through intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can lead to significant changes in the DNA's structure and can induce cleavage, often in the presence of a co-reagent like hydrogen peroxide. nih.gov Gel electrophoresis assays are commonly used to demonstrate the ability of these complexes to cleave supercoiled plasmid DNA into its relaxed or linear forms. nih.gov The kinetics and mechanism of DNA cleavage by such complexes, including those of copper-phenanthroline conjugates, have been a subject of detailed investigation. psu.edujohnshopkins.edu
Enzyme Inhibition Profiling (e.g., Carbonic Anhydrase Isoforms, Kinases, Lipoxygenases, Proteases)
Enzyme inhibition is another key mechanism through which small molecules exert their pharmacological effects. The phenolic moiety of the title compound makes it a candidate for interacting with various enzymes.
Carbonic Anhydrase Inhibition: Phenols are a known class of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com They are understood to bind to the enzyme's active site, anchoring to the zinc-coordinated water molecule. nih.gov A study on the inhibition of the α-carbonic anhydrase from Trypanosoma cruzi (TcCA) by a series of 22 substituted phenols revealed that compounds like simple phenol (B47542), pyrocatechol, and salicylic (B10762653) acid were effective inhibitors with inhibition constants (Kᵢ) in the low micromolar range (1.8–7.3 µM). nih.gov Phenols incorporating tertiary amine and pyridylethenyl-carbonyl moieties have also been shown to be potent inhibitors of β-carbonic anhydrase from Saccharomyces cerevisiae, with Kᵢ values in the nanomolar range. researchgate.netnih.gov These inhibitors often show selectivity for certain CA isoforms over others. researchgate.netnih.gov
Kinase Inhibition: The trifluoromethylphenylamino group is a key structural feature in many kinase inhibitors used in cancer therapy. For example, derivatives of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides were found to inhibit proangiogenic cytokines, which are often regulated by kinase signaling pathways. nih.gov
Table 3: Enzyme Inhibition by Phenolic and Derivative Compounds
| Compound Class | Enzyme Target | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Substituted Phenols | T. cruzi α-Carbonic Anhydrase (TcCA) | 1.8 - 7.3 µM | nih.gov |
| Phenols with tertiary amine moieties | S. cerevisiae β-Carbonic Anhydrase (ScCA) | 23.5 - 95.4 nM | researchgate.netnih.gov |
| Phenols with tertiary amine moieties | Human Carbonic Anhydrase I (hCA I) | 0.78 - 23.5 µM | researchgate.netnih.gov |
| Phenols with tertiary amine moieties | Human Carbonic Anhydrase II (hCA II) | 10.8 - 52.4 µM | researchgate.netnih.gov |
Receptor Binding Affinity and Selectivity Assessments (e.g., Opioid Receptors)
Currently, there is a lack of specific published data detailing the receptor binding affinity and selectivity of this compound for opioid receptors or other molecular targets. While the broader class of diarylamines and aminophenol derivatives has been investigated for various pharmacological activities, dedicated studies measuring the binding constants (e.g., Ki, IC50) of this specific compound against a panel of receptors, including the mu (µ), delta (δ), and kappa (κ) opioid receptors, are not available in the public scientific literature. General principles suggest that the trifluoromethyl group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group would significantly influence the electronic and steric properties of the molecule, which are critical for receptor interaction. However, without experimental data, any discussion of its binding profile remains speculative.
Computational Molecular Docking Simulations to Predict Ligand-Target Interactions
There are no specific molecular docking studies published for this compound in the context of opioid receptor interactions. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. plos.orgnih.gov Such simulations for this compound would involve docking it into the known crystal structures of opioid receptors to predict its binding mode and energy. plos.org Key interactions typically observed for opioid ligands include hydrogen bonds with specific amino acid residues (like HIS297 and TYR326) and a crucial ionic interaction between the protonated amine of the ligand and a conserved aspartic acid residue (ASP147) in the receptor. youtube.com A computational analysis would clarify how the trifluoromethylphenyl and phenol moieties of this compound fit within the receptor's binding pocket and which specific residues they interact with. The results of such simulations could provide a hypothesis for its binding affinity and selectivity, but this research has not yet been reported.
Analysis of Cellular Pathway Modulation and Signal Transduction Interference (e.g., Raf/MEK/ERK pathway)
No studies have been published that investigate the effects of this compound on cellular signaling pathways such as the Raf/MEK/ERK (MAPK) pathway. This signaling cascade is a critical regulator of many cellular processes, including proliferation, differentiation, and survival, and is a common target in drug discovery, particularly in oncology. nih.govnih.gov Investigating whether this compound can modulate the phosphorylation status of key proteins in this pathway (Raf, MEK, ERK) would require specific cellular assays, such as Western blotting or reporter gene assays, in relevant cell lines. At present, no such data are available to determine if this compound acts as an inhibitor or activator of this pathway.
Establishment of Structure-Activity Relationships (SAR) for Biological Potency
A formal structure-activity relationship (SAR) analysis for this compound and its analogs concerning biological potency at specific targets like opioid receptors is not documented in the scientific literature. SAR studies involve synthesizing and testing a series of related compounds to determine how specific chemical features influence their biological activity. nih.gov For the class of N-phenylaminophenols, a systematic SAR study would involve modifying key positions to understand their impact.
Key structural features of this compound that would be central to an SAR study include:
The Trifluoromethyl (CF3) Group: Its position (meta) on the phenyl ring and its strong electron-withdrawing nature are significant. An SAR study would explore moving this group to the ortho or para positions or replacing it with other electron-withdrawing or electron-donating groups. nih.gov
The Phenolic Hydroxyl (OH) Group: The position of this group on the second ring is critical for potential hydrogen bonding. Its role could be explored by moving it to other positions or replacing it with a methoxy (B1213986) or other hydrogen bond acceptors/donors. nih.gov
The Amine Linker: The secondary amine bridge is a key structural element. Its replacement or modification would be a component of a thorough SAR analysis.
Without a series of synthesized analogs and their corresponding biological activity data, it is not possible to establish a definitive SAR for this compound.
Potential Applications in Advanced Materials and Chemical Biology
Exploration of Utility in Advanced Materials Science, particularly for Specific Chemical Resistances
The integration of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into polymer backbones is a well-established strategy for developing advanced materials with superior properties. researchgate.netresearchgate.net The compound 3-{[3-(Trifluoromethyl)phenyl]amino}phenol is a promising candidate as a monomer for synthesizing such high-performance polymers due to its reactive amine and phenol (B47542) functionalities.
Polymers containing -CF3 groups often exhibit enhanced thermal and thermo-oxidative stability, increased solubility in organic solvents, lower dielectric constants, reduced water absorption, and improved flame resistance compared to their non-fluorinated counterparts. researchgate.netresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic and physical properties of the resulting polymer. jst.go.jp
Research into fluorinated polyimides and poly(aryl ether ketones) has demonstrated the advantages of using monomers containing trifluoromethylphenyl structures. researchgate.netnih.gov For instance, a novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (B1165640) (TFDA), has been used to create polyimides that are soluble in many organic solvents and exhibit high thermal stability, with glass transition temperatures ranging from 232–322 °C and 5% weight loss temperatures between 500–530 °C. researchgate.net Similarly, the introduction of -CF3 groups into poly(ary ether ketone) structures has been shown to improve their dielectric properties, making them suitable for high-frequency and high-speed communication technologies. nih.gov
Given that this compound contains both a nucleophilic amine and a hydroxyl group, it can potentially be used in polycondensation reactions with diacid chlorides, dianhydrides, or other monomers to synthesize a range of polymers, including:
Polyimides: By reacting with tetracarboxylic dianhydrides.
Polyamides: By reacting with dicarboxylic acids or their derivatives.
Polyethers: The phenolic group can participate in nucleophilic substitution reactions to form ether linkages.
Epoxy Resins: The amine and phenol groups can act as curing agents or be incorporated into the resin backbone to enhance thermal stability and hydrophobicity. researchgate.net
The resulting fluorinated polymers would be expected to display excellent chemical resistance and thermal stability, making them suitable for applications in the aerospace, electronics, and chemical processing industries where materials are exposed to harsh environments. researchgate.net
Role as Precursors in the Synthesis of Specialty Dyes and Pigments for Industrial Applications
The structure of this compound contains the necessary functional groups to serve as a versatile precursor in the synthesis of specialty dyes and pigments. Aromatic amines and phenols are fundamental building blocks in the dye industry, most notably for the production of azo dyes. pbworks.comnih.gov
Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of synthetic dyes. pbworks.com Their synthesis typically involves two main steps:
Diazotization: An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govekb.eg
Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, through an electrophilic aromatic substitution reaction to form the azo linkage. pbworks.comnih.gov
While this compound is a secondary amine, its parent compound, 3-aminophenol (B1664112), is a widely used coupler in dye synthesis. google.com The subject compound itself can function as a coupling agent due to the electron-rich nature of its phenol ring, which is activated by the hydroxyl and amino groups. This would allow it to react with various diazonium salts to produce a wide array of azo dyes. The presence of the trifluoromethylphenyl group is expected to significantly influence the final properties of the dye, such as its color, lightfastness, and affinity for different fibers. The strongly electron-withdrawing -CF3 group can modulate the electronic structure of the chromophore, potentially leading to deeper colors and improved stability. jst.go.jp
Furthermore, aminophenol derivatives are key components in oxidative hair dyes, where they act as "couplers" that react with "developer" substances in the presence of an oxidizing agent to form the final color inside the hair shaft. google.com A patent describes the use of 3-aminophenol derivatives for achieving fashionable copper-colored and reddish tints with high covering power. google.com The unique substitution pattern of this compound could lead to novel color palettes in this application area.
Development as Fluorescent Probes and Chemosensors for Anions or Metal Ions
The development of colorimetric and fluorescent chemosensors for the selective detection of specific ions is a critical area of research for environmental monitoring, industrial process control, and biological imaging. mdpi.commdpi.com The molecular structure of this compound makes it an attractive scaffold for designing such sensors.
A common strategy for creating chemosensors involves designing a molecule that contains a signaling unit (a fluorophore or chromophore) linked to a receptor unit that selectively binds with the target analyte (an anion or metal ion). This binding event causes a detectable change in the optical properties of the signaling unit, such as the quenching or enhancement of fluorescence. rsc.org
The this compound molecule can be readily modified to create effective chemosensors. For example, the amine group can be reacted with an aldehyde to form a Schiff base. Schiff bases are widely used in chemosensors due to their ease of synthesis and the ability of the imine (-C=N-) nitrogen and other nearby heteroatoms (like the phenolic oxygen) to coordinate with metal ions. researchgate.net This coordination can restrict molecular vibrations and lead to a "turn-on" fluorescence response.
The inherent fluorescence of the aminophenol structure can serve as the signaling component. nih.gov The trifluoromethyl group plays a crucial role by influencing the electronic properties of the molecule, which can affect the sensitivity and selectivity of the sensor. Moreover, the hydrophobicity imparted by the -CF3 group can be advantageous for creating sensors that operate in mixed aqueous-organic media or for imaging within cellular membranes.
Research has shown that diarylethene-based sensors can be used for the sequential recognition of ions like Fe³⁺ and cysteine, functioning as molecular switches. rsc.org Similarly, rhodamine-based diarylethene sensors exhibit a strong fluorescent response to Fe³⁺. rsc.org By incorporating the this compound moiety into such advanced sensor frameworks, it may be possible to develop highly sensitive and selective probes for a variety of important metal ions and anions.
Examination of Potential for Agricultural Applications, including Pesticides and Herbicides
The inclusion of trifluoromethyl groups is a prevalent strategy in the design of modern agrochemicals, as this moiety often enhances biological activity and metabolic stability. jst.go.jpnih.gov The this compound scaffold contains structural elements found in several commercially successful herbicides, indicating its significant potential in this field.
Numerous studies have demonstrated the herbicidal efficacy of compounds containing the 3-(trifluoromethyl)phenyl or 3-(trifluoromethyl)phenoxy group. nih.govresearchgate.netnih.gov These compounds often act by inhibiting key plant enzymes. For example, some are protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, which disrupt chlorophyll (B73375) biosynthesis, leading to the accumulation of phototoxic intermediates that cause rapid cell death under light. nih.gov
Detailed research findings highlight the promise of this chemical class:
A series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized and showed moderate to good selective herbicidal activity against broadleaf weeds like Brassica campestris L. researchgate.net The synthesis involved the substitution reaction of a precursor with 3-(trifluoromethyl)phenol, a core part of the title compound. researchgate.net
Novel pyridazine (B1198779) derivatives containing a 4-(3-trifluoromethylphenyl) group were found to possess bleaching and herbicidal activities. nih.gov Some of these compounds exhibited herbicidal effects against dicotyledonous plants equal to or higher than the commercial herbicide diflufenican (B1670562). nih.gov
Structure-activity relationship (SAR) studies on picolinic acid herbicides revealed that the substitution pattern on the phenyl ring is crucial for activity. mdpi.comresearchgate.net The presence and position of electron-withdrawing groups like halogens or trifluoromethyl groups often correlate with higher efficacy. mdpi.com
The data below summarizes findings from studies on herbicides structurally related to this compound.
Table 1: Herbicidal Activity of Structurally Related Compounds
| Compound Class | Target Weeds | Key Findings / Efficacy | Reference |
|---|---|---|---|
| 3-Aryl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles | Brassica campestris L. (a broadleaf weed) | Compounds 4c and 4i showed 75.0% and 82.6% inhibition, respectively, at a concentration of 100 µg/mL. | researchgate.net |
| 3-N-substituted amino-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | Some compounds showed herbicidal activities equal to or greater than the commercial herbicide diflufenican at a rate of 75 g/ha. | nih.gov |
| α-Trifluoroanisole derivatives containing phenylpyridine | A. theophrasti, A. retroflexus, E. prostrata, D. sanguinalis, S. viridis | Compounds 7a, 7j, and 7k achieved 100% inhibition against certain broadleaf weeds at 37.5 g a.i./hm², outperforming the commercial standard fomesafen. | nih.gov |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana (model plant) | Halogen-substituted phenyl groups on the pyrazole (B372694) ring led to better herbicidal activities than alkyl-substituted ones, demonstrating the importance of electron-withdrawing groups. | mdpi.com |
These findings underscore the strong potential for developing new, effective herbicides based on the this compound structure. The amine and phenol groups provide convenient handles for synthesizing a diverse library of derivatives for further SAR studies and optimization of herbicidal activity against specific weed species.
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Pathways
While the synthesis of related trifluoromethylated compounds has been explored, a dedicated focus on novel and sustainable synthetic routes for 3-{[3-(Trifluoromethyl)phenyl]amino}phenol is a critical first step. Traditional methods for creating similar diarylamine structures often rely on harsh reaction conditions and catalysts that are not environmentally benign. Future research should prioritize the development of "green" synthetic methodologies.
Key areas of exploration include:
Catalyst Innovation: Investigating the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts like palladium. Organocatalysis, for instance, has emerged as a powerful tool in green chemistry. mdpi.com
Alternative Solvents: Moving away from volatile organic compounds towards greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.comnumberanalytics.com
Energy Efficiency: Exploring energy-efficient synthesis methods like microwave-assisted synthesis or continuous flow chemistry, which can reduce reaction times and energy consumption. jddhs.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Buchwald-Hartwig Amination | High yields and broad substrate scope | Use of expensive palladium catalysts and ligands |
| Ullmann Condensation | Cost-effective copper catalysts | Often requires high reaction temperatures |
| Nucleophilic Aromatic Substitution | Can be metal-free | Limited by the electronic nature of the substrates |
Integration of Advanced Computational Modeling for Rational Design and Predictive Research
Computational chemistry offers a powerful and resource-efficient avenue for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. By leveraging advanced computational models, researchers can predict molecular properties and guide experimental efforts.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. DFT studies on similar Schiff bases have provided valuable insights into their molecular geometry and electronic properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the potency of new designs.
Molecular Docking and Dynamics Simulations: To predict the binding modes of these compounds with various biological targets and to understand the dynamics of these interactions over time.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally screen for potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.
Expansion of Biological Target Exploration and Elucidation of Novel Mechanistic Pathways
The trifluoromethylphenyl moiety is a well-established pharmacophore found in a number of approved drugs, suggesting a broad potential for biological activity. mdpi.com A systematic exploration of the biological targets of this compound and its derivatives is a crucial area for future research.
Initial screening efforts could target:
Kinases: Many kinase inhibitors incorporate the trifluoromethylphenyl group. Screening against a panel of kinases could identify potential anti-cancer or anti-inflammatory applications.
G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, GPCRs represent a rich area for new ligand discovery.
Ion Channels: Modulation of ion channel activity is a key mechanism for many drugs acting on the central nervous system and cardiovascular system.
Enzymes: The scaffold could be adapted to inhibit specific enzymes implicated in disease. For instance, related structures have been investigated as monoamine oxidase (MAO) inhibitors. nih.gov
Once a biological target is identified, further research will be necessary to elucidate the precise mechanism of action. This would involve a combination of biochemical assays, cell-based studies, and structural biology to understand how the compound interacts with its target at a molecular level and the downstream cellular consequences of this interaction.
Elaboration of Structure-Based Design Principles for Tailored Applications and Enhanced Bioactivity
A deep understanding of the structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective analogs. Future research should systematically explore how modifications to the this compound scaffold impact its biological activity.
Key structural modifications to investigate include:
Substitution on the Phenolic Ring: Introducing various substituents on the phenol (B47542) ring can modulate properties such as hydrogen bonding capacity, electronics, and steric interactions with the target protein.
Modification of the Amino Linker: Altering the amino linker, for example, by acylation or alkylation, can influence the molecule's conformation and physicochemical properties.
Positional Isomerism of the Trifluoromethyl Group: Investigating the effect of moving the trifluoromethyl group to the ortho or para positions on the phenyl ring can provide insights into the optimal geometry for target binding.
The insights gained from these SAR studies, combined with structural information from X-ray crystallography or cryo-electron microscopy of the compound bound to its target, will enable the elaboration of clear structure-based design principles. This will facilitate the creation of a new generation of molecules with tailored applications and enhanced bioactivity, ultimately realizing the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-{[3-(Trifluoromethyl)phenyl]amino}phenol derivatives?
- Methodological Answer : The synthesis efficiency depends on solvent, temperature, and reagent selection. For example, using PDBBA in toluene at 0–25°C for 4 hours yields 96% conversion of the target product (II), while switching to SDBBA in DCM reduces yield to 85% due to increased byproduct (VII) formation . Shortening reaction time to 1 hour with PDBBA improves selectivity (97% II), suggesting kinetic control over side reactions. THF as a solvent at low temperatures (-75°C) with DIBALH further diversifies pathways, producing 60% II and 40% VII .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Combine NMR and mass spectrometry for unambiguous confirmation. For example, derivatives synthesized via nucleophilic substitution (e.g., 2-chloro-3-aminonaphthalene-1,4-dione intermediates) show distinct aromatic proton splitting patterns in H NMR and molecular ion peaks in MS matching calculated . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves steric effects from the trifluoromethyl group, critical for validating bond angles and torsion parameters .
Q. What solvents and catalysts enhance the stability of this compound during storage?
- Methodological Answer : Avoid polar protic solvents (e.g., water) due to hydrolysis risks. THF and DCM are preferred for short-term storage at -20°C under inert atmospheres . Stabilizing agents like TEMPO (radical scavenger) mitigate oxidative degradation of the aniline moiety, as observed in analogues with trifluoromethyl groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : The CF group enhances lipophilicity and metabolic stability. In analogues like sorafenib tosylate, the 3-(trifluoromethyl)phenylamino moiety increases kinase inhibition potency by 10-fold compared to non-fluorinated derivatives, attributed to improved target binding via hydrophobic interactions . Use AutoDock Vina for docking simulations: the CF group’s electron-withdrawing effect stabilizes π-π stacking with aromatic residues (e.g., Phe506 in VEGFR2) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices, identifying electrophilic centers. For example, the amino group’s lone pair (C-NH-) shows high nucleophilicity, making it prone to acylation. Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS ) reveal solvent accessibility of reactive sites, validated by experimental kinetics in DCM vs. toluene .
Q. How to resolve contradictions in catalytic efficiency data across different studies?
- Methodological Answer : Cross-validate using control experiments and standardized protocols. For instance, discrepancies in Pd-catalyzed coupling yields may arise from trace oxygen in solvents. Replicate conditions from (strict N atmosphere) and apply HPLC-MS to quantify intermediates . Statistical tools like ANOVA identify significant variables (e.g., solvent polarity ) affecting reproducibility.
Q. What analytical methods detect degradation products under accelerated stability testing?
- Methodological Answer : Use LC-QTOF-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation species. Forced degradation (40°C/75% RH for 4 weeks) of the compound in ethanol reveals hydrolysis products (e.g., 3-(trifluoromethyl)aniline) via exact mass matching ( 161.05) . HPLC-UV at 254 nm quantifies degradation rates, showing pH-dependent instability (t = 14 days at pH 7 vs. 3 days at pH 9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
